![molecular formula C19H24N2O2 B13336263 tert-Butyl ((2'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13336263.png)
tert-Butyl ((2'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminomethyl group attached to a biphenyl structure, and a carbamate functional group
準備方法
The synthesis of tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate typically involves the following steps:
Formation of the biphenyl structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the aminomethyl group: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone derivative of the biphenyl structure reacts with an amine in the presence of a reducing agent.
Formation of the carbamate group: The carbamate group is introduced by reacting the aminomethyl-biphenyl derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carbamate group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a protecting group for amines in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving carbamate derivatives.
Industry: The compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The biphenyl structure may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar compounds to tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate include:
tert-Butyl (2-(methylamino)ethyl)carbamate: This compound has a similar carbamate structure but with a different substituent on the amine group.
tert-Butyl (2-aminoethyl)(ethyl)carbamate: This compound has an ethyl group instead of a biphenyl structure, resulting in different chemical properties and applications.
tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: This compound has a similar structure but with a different arrangement of the amine and carbamate groups.
The uniqueness of tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate lies in its biphenyl structure, which provides additional hydrophobic interactions and potential for selective binding to molecular targets.
特性
分子式 |
C19H24N2O2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
tert-butyl N-[[3-[2-(aminomethyl)phenyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-13-14-7-6-9-15(11-14)17-10-5-4-8-16(17)12-20/h4-11H,12-13,20H2,1-3H3,(H,21,22) |
InChIキー |
UZTJUQALQXUZFG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=CC=C2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13336180.png)
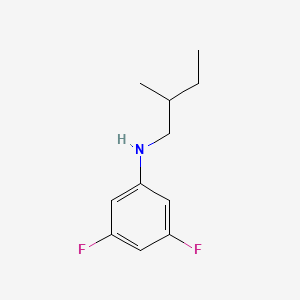
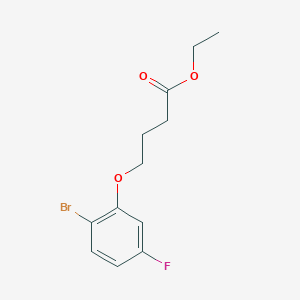
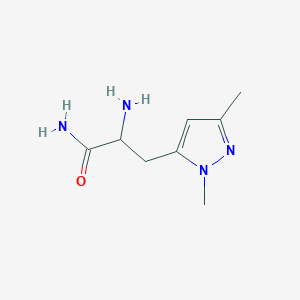
![2-(Propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B13336210.png)
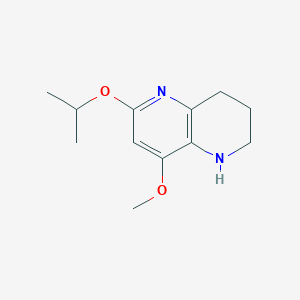
![Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B13336219.png)
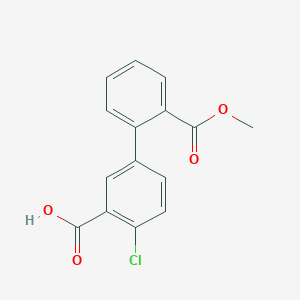
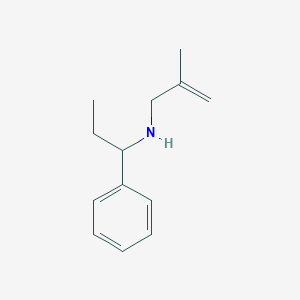

![tert-Butyl 2-cyano-1-oxa-9-azadispiro[2.2.56.23]tridecane-9-carboxylate](/img/structure/B13336250.png)
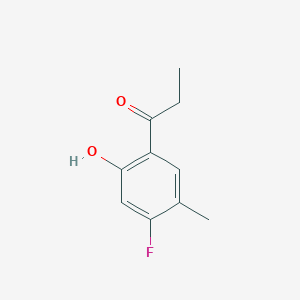

![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13336257.png)
